

# Spectroscopic Profile of 3-Methoxy-N,N-dimethylbenzylamine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methoxy-N,N-dimethylbenzylamine

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This technical guide provides a comprehensive overview of the spectral data for **3-Methoxy-N,N-dimethylbenzylamine** (CAS No. 15184-99-3), a key intermediate in pharmaceutical and chemical synthesis. The document, intended for researchers, scientists, and professionals in drug development, details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All data is presented in standardized tables for clarity and comparative analysis, accompanied by detailed experimental protocols.

## Summary of Spectral Data

The following tables summarize the key spectral data obtained for **3-Methoxy-N,N-dimethylbenzylamine**.

Table 1: <sup>1</sup>H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.20 - 7.30	m	1H	Ar-H
6.75 - 6.90	m	3H	Ar-H
3.80	s	3H	-OCH <sub>3</sub>
3.45	s	2H	-CH <sub>2</sub> -
2.25	s	6H	-N(CH <sub>3</sub> ) <sub>2</sub>

Table 2: <sup>13</sup>C NMR Spectral Data

Chemical Shift (ppm)	Assignment
159.8	Ar-C-O
140.9	Ar-C
129.2	Ar-CH
121.5	Ar-CH
114.7	Ar-CH
112.2	Ar-CH
64.5	-CH <sub>2</sub> -
55.1	-OCH <sub>3</sub>
45.4	-N(CH <sub>3</sub> ) <sub>2</sub>

Table 3: IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Interpretation
3000 - 2800	C-H stretch (aliphatic)
1600, 1490	C=C stretch (aromatic)
1260	C-O stretch (aryl ether)
1150	C-N stretch (amine)

Table 4: Mass Spectrometry Data (GC-MS)

m/z	Interpretation
165	[M] <sup>+</sup> (Molecular Ion)
121	[M - N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
58	[CH <sub>2</sub> =N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail the methodologies for obtaining the spectral data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a Bruker CXP-300 spectrometer. The sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as an internal standard. For <sup>1</sup>H NMR, a 400 MHz instrument could also be utilized.<sup>[1]</sup> Data processing was performed to assign chemical shifts, determine multiplicity, and calculate integration values.

### Infrared (IR) Spectroscopy

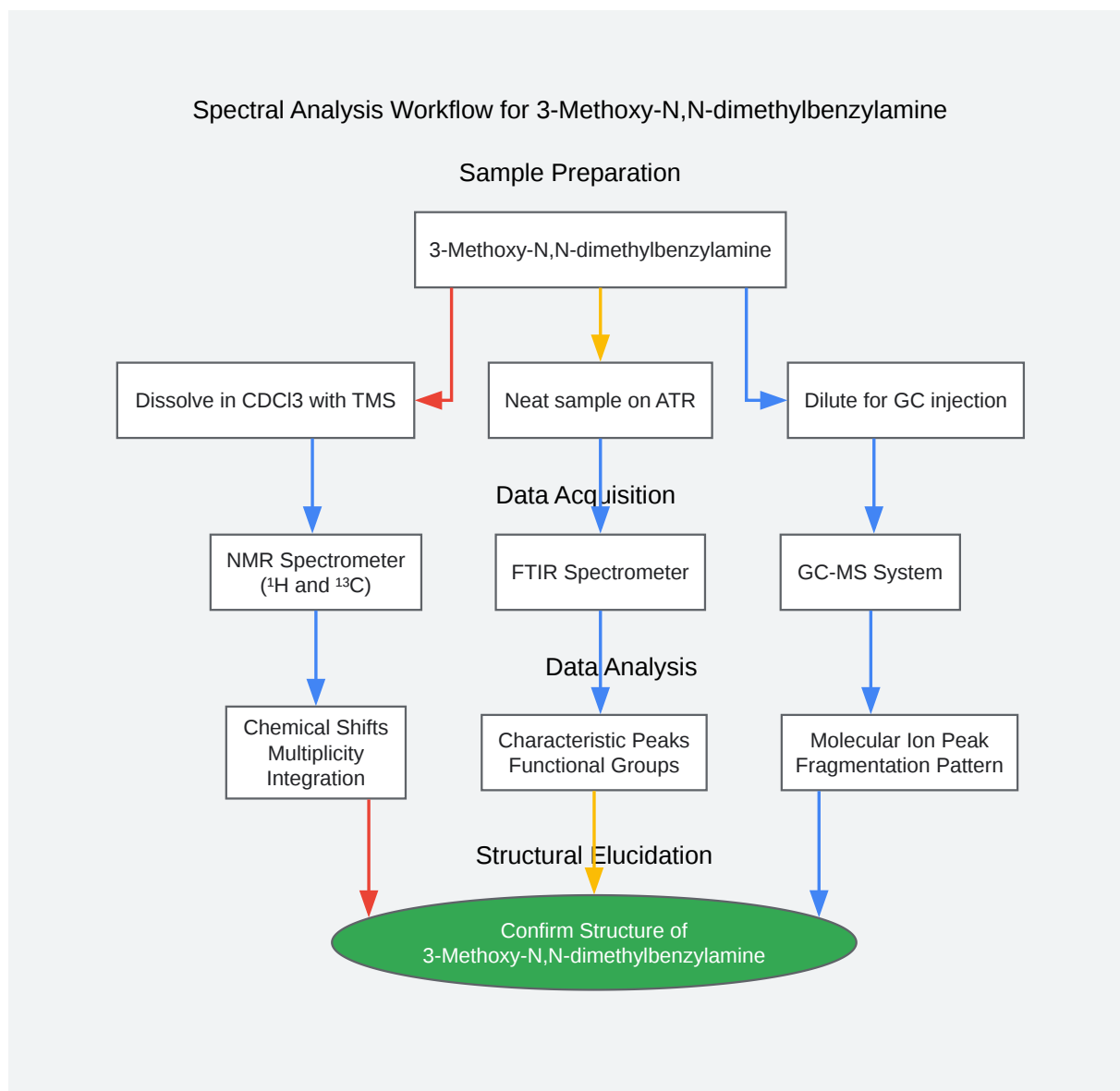
The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the neat sample was placed directly on the ATR crystal. The spectrum was recorded over a range of 4000-650 cm<sup>-1</sup>. Alternatively, for solid samples, a thin film can be prepared by dissolving the compound in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

## Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, which separates the components of the sample before they enter the mass spectrometer. Electron ionization (EI) was used to generate charged fragments, which were then separated by their mass-to-charge ratio.

## Workflow for Spectral Analysis

The general workflow for obtaining and analyzing the spectral data is illustrated in the diagram below.



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Caption: Workflow for spectral data acquisition and analysis.

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## References

- 1. 3-Methoxy-N,N-dimethylbenzylamine | C<sub>10</sub>H<sub>15</sub>NO | CID 547434 - PubChem [pubchem.ncbi.nlm.nih.gov]
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